3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
3,7,7-trimethyl-4-thiophen-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-15(12-5-4-6-22-12)14-10(18-16(13)20-19-9)7-17(2,3)8-11(14)21/h4-6,15H,7-8H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMYFDMCVMPKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7,7-Trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one (CAS No. 865658-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties based on available research findings.
- Molecular Formula : C17H19N3OS
- Molecular Weight : 313.42 g/mol
- Structure : The compound features a pyrazoloquinoline core with a thienyl substituent, contributing to its unique biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazoloquinoline showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity .
Neuroprotective Effects
Recent studies have suggested neuroprotective properties attributed to this compound. It has been shown to mitigate oxidative stress in neuronal cells and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism includes the inhibition of neuroinflammatory pathways and enhancement of antioxidant defenses .
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxicity in MCF-7 and HeLa cell lines with IC50 values in the micromolar range. |
| Antimicrobial Testing | Showed effective inhibition zones against S. aureus and E. coli in agar diffusion tests. |
| Neuroprotection Study | Reduced oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides. |
The biological activity of this compound is likely mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Antimicrobial Action : Disruption of bacterial cell walls and membranes.
- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant systems.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have demonstrated the potential of pyrazoloquinoline derivatives in inhibiting cancer cell proliferation. For instance, derivatives synthesized from 3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one showed significant activity against various cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer) using the MTT assay method .
-
Antitubercular Properties :
- The compound has been evaluated for its activity against Mycobacterium tuberculosis. Analogues derived from this structure were synthesized and tested for their ability to combat drug-resistant strains of tuberculosis. The synthesis involved multi-step reactions that yielded compounds with promising anti-tubercular activity .
- Antimicrobial Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves:
- Reactions with Dimedone : Initial reactions with dimedone and substituted aromatic aldehydes under reflux conditions lead to the formation of key intermediates.
- Final Cyclization Steps : Subsequent cyclization reactions yield the final pyrazoloquinoline structure. Characterization techniques such as NMR and mass spectrometry confirm the structure of synthesized compounds .
Material Science Applications
-
Fluorescent Dyes :
- The unique electronic properties of the pyrazoloquinoline structure allow it to be used as a fluorescent dye. These dyes have applications in biological imaging and as markers in various analytical techniques.
-
Photovoltaic Materials :
- Research is ongoing into the use of similar compounds in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy efficiently.
Case Studies
Comparison with Similar Compounds
Table 1: Melting Points and Substituent Effects
| Compound ID | Substituent (Position 4) | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| Target Compound | 2-Thienyl | Data not reported | Inferred |
| I4 | 4-Methoxyphenyl | 286–287 | 61 |
| I5 | 2-Chlorophenyl | >300 | 64 |
| I7 | 3-Bromophenyl | >300 | 69 |
| P1 | p-Tolyl (furoylated) | 162–163 | 65 |
| P10 | 4-Chlorophenyl (furoylated) | 183–185 | 74 |
- Key Observations :
- Chloro- and bromo-substituted derivatives (I5, I7) exhibit higher melting points (>300°C) due to strong intermolecular halogen bonding .
- Methoxy groups (I4) lower melting points slightly (286–287°C), likely due to reduced symmetry and weaker packing .
- Furoylation (P1, P10) drastically reduces melting points (e.g., 162–163°C for P1), attributed to increased conformational flexibility .
Spectroscopic Comparisons
Infrared (IR) Spectroscopy
All analogs display a broad ~3400 cm⁻¹ peak from hydrogen-bonded OH (cyclohexanone tautomerism) and ~1650–1680 cm⁻¹ carbonyl (C=O) stretches . The 2-thienyl group would introduce ~3100 cm⁻¹ aromatic C–H stretches and ~700 cm⁻¹ thiophene ring vibrations, distinct from phenyl derivatives .
Q & A
Q. What are the optimal synthetic routes for 3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, and how can reaction yields be improved?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of pyrazole precursors with thienyl-substituted quinoline intermediates. Key steps include:
- Cyclization : Use ethanol or DMF as solvents under reflux (70–150°C) to promote ring closure .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity .
- Yield Optimization : Monitor reaction progress via TLC and recrystallize crude products from ethanol-DMF (1:1) to achieve >70% purity .
- Example : A similar pyrazoloquinoline derivative was synthesized in 70% yield using stereoselective cyclization under inert atmosphere .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign protons and carbons using DMSO-d₆ or CDCl₃. Key peaks include:
- Thienyl protons: δ 6.6–7.4 ppm (multiplet) .
- Pyrazole NH: δ 10.3–12.0 ppm (singlet) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 365.2) .
- X-ray Crystallography : Resolve stereochemistry (e.g., hexahydro ring conformation) with single-crystal analysis (R factor <0.05) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Predicted hydrophobic parameter (XlogP ~3.5) suggests moderate lipid solubility .
- Thermal Stability : Melting point >200°C (decomposition observed via DSC) .
- Solubility : Sparingly soluble in water; use DMSO or ethanol for in vitro assays .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve isomer mixtures?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINOL-based catalysts to favor specific enantiomers .
- Chromatography : Separate diastereomers via HPLC with chiral columns (e.g., Chiralpak AD-H, hexane:isopropanol 90:10) .
- Case Study : A related compound produced a 3.7:1 diastereomer ratio resolved by preparative TLC .
Q. How should researchers address contradictions in reaction yield data across studies?
- Methodological Answer :
- Comparative Analysis : Replicate reactions under reported conditions (solvent purity, catalyst batch) to identify variables .
- Statistical Validation : Apply ANOVA to assess significance of factors (e.g., temperature ±5°C alters yields by 15%) .
- Example : Solvent polarity (DMF vs. THF) caused 20% yield variation in analogous syntheses .
Q. What methodologies assess the environmental impact of this compound during disposal?
- Methodological Answer :
- Biodegradation Studies : Use OECD 301F test to measure 28-day microbial degradation in water/sediment systems .
- Ecotoxicology : Evaluate LC₅₀ in Daphnia magna (48-h exposure) and algal growth inhibition .
- Computational Modeling : Predict environmental persistence via EPI Suite (BIOWIN v4.1) .
Q. How can computational modeling predict reactivity or binding affinity for target proteins?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., CDK2) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers .
- QSAR : Corolate substituent effects (e.g., thienyl vs. phenyl) with bioactivity using Hansch analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
